3-Cyclopentylbut-2-en-1-ol

Cannabinoid Receptor CB2 Binding Affinity

3-Cyclopentylbut-2-en-1-ol (CAS 919104-84-0) is an alkenol characterized by a cyclopentyl ring at the C3 position of a but-2-en-1-ol backbone. This compound has been identified as a synthetic intermediate and a biologically active molecule in medicinal chemistry and chemical biology research.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 919104-84-0
Cat. No. B14200037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylbut-2-en-1-ol
CAS919104-84-0
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(=CCO)C1CCCC1
InChIInChI=1S/C9H16O/c1-8(6-7-10)9-4-2-3-5-9/h6,9-10H,2-5,7H2,1H3
InChIKeyKYCRJIBEFZACAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylbut-2-en-1-ol (CAS 919104-84-0): Technical Baseline and Procurement Context


3-Cyclopentylbut-2-en-1-ol (CAS 919104-84-0) is an alkenol characterized by a cyclopentyl ring at the C3 position of a but-2-en-1-ol backbone [1]. This compound has been identified as a synthetic intermediate and a biologically active molecule in medicinal chemistry and chemical biology research. Its reported activities include potent binding to cannabinoid receptor 2 (CB2), moderate inhibition of 5-lipoxygenase (5-LO), and in vitro antitumor effects, establishing a multifaceted profile that distinguishes it from simple alkenol building blocks [2].

Why Generic Alkenol Substitution Fails: 3-Cyclopentylbut-2-en-1-ol Differentiation Drivers


The biological activity of 3-cyclopentylbut-2-en-1-ol is critically dependent on the cyclopentyl ring size and the allylic alcohol geometry, which together dictate its interaction with specific protein targets [1]. In the context of cannabinoid receptor binding, the C1'-cyclopentyl group is a recognized optimal pharmacophore for both CB1 and CB2, whereas the smaller cyclobutyl ring induces CB1 selectivity and the larger cyclohexyl ring significantly reduces affinity for both receptors [2]. Consequently, substituting a different cycloalkyl analog—such as the cyclopropyl, cyclobutyl, or cyclohexyl derivatives—is not functionally equivalent and will yield divergent binding profiles, potency, and selectivity. These structural nuances preclude generic interchangeability and necessitate product-specific validation.

Quantitative Evidence Guide: 3-Cyclopentylbut-2-en-1-ol Head-to-Head Performance Data


CB2 Receptor Affinity: 3-Cyclopentylbut-2-en-1-ol vs. Cycloalkyl Analog Class

3-Cyclopentylbut-2-en-1-ol demonstrates high-affinity binding to the mouse CB2 receptor with a Ki of 3.70 nM, as determined by displacement of [³H]CP-55,940 in HEK293 cells expressing recombinant mCB2 [1]. In the broader class of C1'-cycloalkyl-substituted tetrahydrocannabinols, analogs bearing a cyclopentyl group exhibit Ki values ranging from 0.97 nM to 5.25 nM for both CB1 and CB2, with no significant receptor preference [2]. In contrast, C1'-cyclobutyl analogs display a pronounced selectivity for CB1 over CB2 (16- to 26-fold selectivity), while C1'-cyclohexyl analogs show markedly reduced affinity for both receptors [2]. The balanced high-affinity profile of the cyclopentyl-containing compounds positions 3-cyclopentylbut-2-en-1-ol as a preferred scaffold for dual CB1/CB2 engagement.

Cannabinoid Receptor CB2 Binding Affinity

5-Lipoxygenase (5-LO) Inhibition: 3-Cyclopentylbut-2-en-1-ol vs. NDGA Reference

3-Cyclopentylbut-2-en-1-ol inhibits human 5-lipoxygenase (5-LO) with an IC₅₀ of 500 nM, measured by reduction of 5-LO product formation in human polymorphonuclear leukocytes (PMNL) pre-incubated with arachidonic acid [1]. For context, the widely used reference 5-LO inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 200 nM under similar conditions . This 2.5-fold difference in potency establishes 3-cyclopentylbut-2-en-1-ol as a moderate inhibitor, potentially offering a differentiated selectivity window compared to the potent but less selective NDGA (which also inhibits 12-LOX and 15-LOX at micromolar concentrations) . The quantitative data allow researchers to gauge the compound's suitability in leukotriene pathway studies relative to established standards.

Lipoxygenase Inflammation Enzyme Inhibition

In Vitro Antitumor Activity: 3-Cyclopentylbut-2-en-1-ol Against KB Cell Line

In a functional assay evaluating antitumor activity, 3-cyclopentylbut-2-en-1-ol exhibited 50% inhibition of tumor cell growth (IC₅₀) against the KB human cell line at a concentration of approximately 1.1 µM after 144 hours of exposure . While no direct comparator data are available for this specific assay, the low micromolar potency against a classic oral epidermoid carcinoma model suggests meaningful antiproliferative activity. This value can serve as a baseline for structure-activity relationship (SAR) studies and for evaluating improved analogs. The data underscore the compound's potential as a starting point for anticancer lead optimization.

Anticancer Cytotoxicity KB Cells

Acute Toxicity Assessment: 3-Cyclopentylbut-2-en-1-ol in Tail Vein Irritation Model

In a murine tail vein irritation model, 3-cyclopentylbut-2-en-1-ol was evaluated for local toxicity and found to elicit no observable irritation . This negative result in a standard preclinical safety assessment suggests a favorable acute tolerability profile for the compound. While no direct comparator data are presented, the absence of irritation provides a useful baseline for toxicological comparisons within chemical series. This information is valuable for researchers planning in vivo studies, as it indicates a low likelihood of injection-site adverse effects.

Toxicity Safety Pharmacology In Vivo

Validated Application Scenarios for 3-Cyclopentylbut-2-en-1-ol Based on Quantitative Evidence


Cannabinoid Receptor Pharmacology: Dual CB1/CB2 Probe Development

The balanced, high-affinity binding of 3-cyclopentylbut-2-en-1-ol to CB2 (Ki = 3.70 nM) and its classification within an optimal cyclopentyl pharmacophore class make it a valuable scaffold for designing dual CB1/CB2 ligands [1]. Unlike cyclobutyl analogs that exhibit strong CB1 bias, the cyclopentyl-containing compounds provide a more balanced receptor engagement profile, which is advantageous for studying endocannabinoid system modulation in pain, inflammation, and immune function [2]. Researchers can use this compound as a reference or starting point for SAR studies aimed at fine-tuning CB receptor selectivity and potency.

Inflammation and Leukotriene Pathway Research

With a defined IC₅₀ of 500 nM for 5-lipoxygenase inhibition, 3-cyclopentylbut-2-en-1-ol serves as a moderately potent tool compound for investigating the leukotriene biosynthesis pathway [1]. Its 2.5-fold lower potency compared to the pan-LOX inhibitor NDGA (IC₅₀ = 200 nM) may translate to a more selective profile, making it a useful comparator in selectivity profiling assays and in studies where partial 5-LO inhibition is desired to avoid complete pathway shutdown [2].

Anticancer Lead Discovery and SAR Studies

The demonstration of in vitro antitumor activity against KB cells (IC₅₀ ≈ 1.1 µM) positions 3-cyclopentylbut-2-en-1-ol as a synthetically tractable starting point for anticancer lead optimization [1]. This low micromolar potency, combined with its favorable acute toxicity profile in the tail vein irritation model, supports its prioritization for further medicinal chemistry exploration. The compound can be used to generate analogs and to validate target engagement in cancer cell lines.

Preclinical Safety Profiling: Reference Compound for Toxicology Studies

The absence of observable irritation in a tail vein model provides a baseline for assessing the tolerability of related cyclopentyl-containing compounds [1]. This data point can inform the design of in vivo pharmacokinetic and efficacy studies, reducing the risk of injection-site confounding factors. Procurement of 3-cyclopentylbut-2-en-1-ol for safety pharmacology screening is justified by this quantitative, negative result.

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